molecular formula C27H30N2O2 B1678359 Palovarotene CAS No. 410528-02-8

Palovarotene

Cat. No.: B1678359
CAS No.: 410528-02-8
M. Wt: 414.5 g/mol
InChI Key: YTFHCXIPDIHOIA-DHZHZOJOSA-N
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Mechanism of Action

Target of Action

Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ) . This receptor is expressed in chondrogenic cells and chondrocytes and acts as a transcriptional repressor . The primary role of RARγ is to mediate the signaling of retinoic acid, which is crucial for the embryonic development and postnatal functioning of various tissues and organs, including the skeleton .

Mode of Action

By binding to RARγ, this compound inhibits bone morphogenetic protein (BMP) signaling and subsequently inhibits the SMAD1/5/8 signaling pathway . This interaction prevents chondrogenesis and ultimately heterotopic ossification (HO) by permitting normal muscle tissue repair or regeneration to occur .

Biochemical Pathways

The pathogenesis of Fibrodysplasia Ossificans Progressiva (FOP), a condition treated by this compound, is driven by a gain-of-function mutation in the ACVR1/ALK2 gene . This gene encodes activin receptor type 1A (ACVR1)/activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I) . The presence of mutations in ACVR1/ALK2 results in aberrant signaling through the receptor and over-activation of the SMAD 1/5/8 pathway, which is thought to trigger HO . This compound’s action on RARγ decreases BMP signaling and inhibits this pathway .

Pharmacokinetics

This compound is orally bioavailable . The pharmacokinetics of this compound were found to be linear and dose-proportional over a dose range of 0.02–50 mg . It was observed that this compound’s maximum plasma drug concentration (Cmax) and area under the concentration-time curve (AUC) increased by 16.5% and 39.7% respectively under fed versus fasted conditions . This suggests that food intake can enhance the bioavailability of this compound .

Result of Action

The primary result of this compound’s action is the reduction of new heterotopic ossification (HO) in patients with FOP . This is achieved by inhibiting the formation of endochondral bone in soft tissues such as muscles, tendons, and ligaments . In clinical trials, this compound-treated patients achieved a 54% reduction in mean annualized new HO .

Action Environment

The action of this compound can be influenced by environmental factors such as food intake. As mentioned earlier, the bioavailability of this compound increases when taken with food . Additionally, studies performed in vitro have indicated that this compound may induce CYP3A4 , suggesting that concomitant medications that are CYP3A4 substrates could potentially affect the pharmacokinetics of this compound .

Biochemical Analysis

Biochemical Properties

Palovarotene interacts with the retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes . By binding to RARγ, this compound decreases bone morphogenetic protein (BMP) signaling and subsequently inhibits the SMAD1/5/8 signaling pathway . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been shown to reduce heterotopic ossification in patients with FOP . It achieves this by inhibiting chondrogenesis of heterotopic ossification, thereby permitting normal muscle tissue repair or regeneration . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its selective agonism of the RARγ . This binding interaction leads to a decrease in BMP signaling and subsequent inhibition of the SMAD1/5/8 signaling pathway . This mechanism of action allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In a phase I trial, this compound’s pharmacokinetics were characterized after repeated once-daily dosing . The study found that plasma this compound exposures were comparable after single and multiple doses , indicating the product’s stability over time.

Dosage Effects in Animal Models

In animal models of FOP, this compound decreased heterotopic ossification in a dose-dependent manner . This suggests that the effects of this compound can vary with different dosages, and it’s important to find the optimal dosage for therapeutic efficacy.

Metabolic Pathways

This compound undergoes extensive metabolism primarily by cytochrome P450 3A4 (CYP3A4), and to a lesser extent, CYP2C8 and CYP2C19 . Five metabolites have been observed in plasma: M1 (6,7-dihydroxy), M2 (6-hydroxy), M3 (7-hydroxy), M4a (6-oxo), and M4b (7-oxo) .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, the drug is orally bioavailable , suggesting that it can be transported and distributed within cells and tissues.

Subcellular Localization

Given its mechanism of action as a RARγ agonist , it is likely that it localizes to the nucleus where it can influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Palovarotene is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Palovarotene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, palovarotene is used as a model compound to study the behavior of retinoic acid receptor agonists. It helps in understanding the structure-activity relationships and the effects of various functional groups on biological activity .

Biology: In biological research, this compound is used to study the mechanisms of bone formation and the role of retinoic acid receptors in cellular differentiation and growth .

Medicine: Medically, this compound is used to treat fibrodysplasia ossificans progressiva and heterotopic ossification. It helps in reducing abnormal bone growth and improving the quality of life for patients with these conditions .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting retinoic acid receptors. It serves as a lead compound for designing more potent and selective agonists .

Comparison with Similar Compounds

Uniqueness of Palovarotene: this compound is unique due to its high selectivity for retinoic acid receptor gamma and its ability to inhibit bone formation in muscles and tendons. This makes it particularly effective for treating fibrodysplasia ossificans progressiva and heterotopic ossification, conditions that involve abnormal bone growth .

Properties

IUPAC Name

4-[(E)-2-[5,5,8,8-tetramethyl-3-(pyrazol-1-ylmethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFHCXIPDIHOIA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(C2=C1C=C(C(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025696
Record name 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The pathogenesis of FOP is driven by a gain-of-function mutation in the _ACVR1/ALK2_ gene encoding activin A receptor type 1 (ACVR1)/activin-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I). BMP signaling begins with the complexation of BMPR-II and BMPR-I, which initiates an intracellular signaling pathway mediated by phosphorylated SMAD proteins. The sustained and aberrant signaling caused by the gain-of-function mutation in _ACVR1/ALK2_ results in an overactivation of the downstream SMAD1/5/8 signaling pathway, which in turn is thought to trigger the formation of ectopic chondrogenesis, osteogenesis, and joint fusion characteristic of FOP. Palovarotene is a selective agonist of retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes that acts as a transcriptional repressor. In binding to RARγ, palovarotene decreases BMP signaling and subsequently inhibits the SMAD1/5/8 signaling pathway. Palovarotene's interference with these pathways inhibits chondrogenesis and allows for normal muscle tissue repair to take place, ultimately reducing damage to muscle tissue.
Record name Palovarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

410528-02-8
Record name Palovarotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410528-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palovarotene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410528028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palovarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALOVAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28K6I5M16G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of Palovarotene?

A1: this compound is a selective agonist of the retinoic acid receptor gamma (RARγ). [, , , , , , ]

Q2: How does this compound exert its therapeutic effects?

A2: By binding to RARγ, this compound modulates gene transcription. It has been shown to reduce inflammation and promote structural repair in animal models of emphysema. [, ] In the context of heterotopic ossification (HO), this compound inhibits the formation of ectopic bone, likely by interfering with chondrogenic cell differentiation and cartilage maturation. [, , , ]

Q3: Which signaling pathways are implicated in the action of this compound against HO?

A3: Research suggests that this compound influences multiple pathways involved in HO. These include the NF-κB signaling pathway, [] the activin A signaling pathway, [] and interactions with BMP signaling, particularly by affecting the stability of phosphorylated SMAD1 (pSmad1) through interaction with E3 ubiquitin ligase Smurf1. [, ]

Q4: Is the molecular formula and weight of this compound available in the provided research?

A4: The provided research papers do not explicitly state the molecular formula or weight of this compound.

Q5: What are the primary clinical applications being investigated for this compound?

A5: this compound is being explored as a potential treatment for: * Fibrodysplasia Ossificans Progressiva (FOP): Clinical trials have investigated its ability to prevent heterotopic ossification (HO), the hallmark of FOP. [, , , ] * Emphysema: Preclinical studies and early clinical trials have suggested potential benefits of this compound in reducing inflammation and improving lung function. [, , ] * Multiple Hereditary Exostoses (MHE): Research indicates that this compound can inhibit osteochondroma formation in mouse models of MHE. []

Q6: Has this compound shown efficacy in treating emphysema?

A6: While preclinical studies were promising, the REPAIR clinical trial (NCT00413205) in patients with alpha-1-antitrypsin deficiency-related emphysema did not demonstrate a significant benefit of this compound on lung density. []

Q7: What cellular models have been used to study this compound's effects?

A7: Researchers have utilized various cell types, including: * Bone mesenchymal stem cells (BMSCs) [] * Tendon stem cells (TSCs) [] * Chondrocytes (both mouse and human) [, , ] * Endothelial cells (ECs) undergoing endothelial-to-osteoblast transition []

Q8: What animal models have been employed in this compound research?

A8: Studies have used: * Mouse models of acquired HO [] * Mouse models of FOP carrying the human ACVR1R206H mutation [, ] * Rat models of combat-related HO [] * Mouse models of Multiple Hereditary Exostoses (MHE) []

Q9: What are the key safety concerns associated with this compound?

A9: The most significant safety concern is the risk of premature growth plate closure (PPC) in skeletally immature patients, a side effect observed in clinical trials for FOP. [, , ] Other adverse events, mostly mild to moderate, include skin-related issues and gastrointestinal symptoms. [, ]

Q10: Have any biomarkers been identified for monitoring this compound's efficacy?

A10: Plasma Tenascin C, a factor secreted by endothelial cells undergoing osteoblastic transition, has been proposed as a potential biomarker to monitor this compound treatment response. []

Q11: Are there any ongoing clinical trials investigating this compound?

A11: The provided research mentions the PIVOINE rollover trial (NCT05027802), designed to assess the long-term safety and efficacy of this compound in FOP patients who completed earlier trials. []

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